molecular formula C16H17NO2 B12753017 Methylenedioxymephenidine CAS No. 1350821-28-1

Methylenedioxymephenidine

Katalognummer: B12753017
CAS-Nummer: 1350821-28-1
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: DNOTUUOUOFJQJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of methylenedioxymephenidine involves several steps, starting with the preparation of the precursor compounds. The synthetic routes typically involve the following steps:

    Formation of the Methylenedioxy Ring: This step involves the reaction of a phenol with formaldehyde and a base to form the methylenedioxy ring.

    Amine Introduction:

    Final Assembly: The final step involves the coupling of the methylenedioxy ring with the amine group to form this compound.

Analyse Chemischer Reaktionen

Methylenedioxymephenidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methylenedioxymephenidine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.

    Biology: It is used to study the effects of phenethylamine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of methylenedioxymephenidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters like dopamine and serotonin. This modulation occurs through the inhibition of reuptake transporters and the activation of specific receptors. The exact molecular targets and pathways involved are still under investigation, but it is clear that this compound has a significant impact on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Methylenedioxymephenidine is similar to other phenethylamine derivatives, such as:

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Both compounds have similar chemical structures and effects on the central nervous system, but this compound is considered to be less toxic.

    Methylenedioxyamphetamine (MDA): This compound is also a phenethylamine derivative with similar effects, but it has a different mechanism of action and is used for different applications.

    Methylenedioxyethylamphetamine (MDEA): Similar to MDMA and MDA, this compound has similar effects but is used for different purposes.

Eigenschaften

CAS-Nummer

1350821-28-1

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-yl)-N-methyl-1-phenylethanamine

InChI

InChI=1S/C16H17NO2/c1-17-14(13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)19-11-18-15/h2-8,10,14,17H,9,11H2,1H3

InChI-Schlüssel

DNOTUUOUOFJQJC-UHFFFAOYSA-N

Kanonische SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.